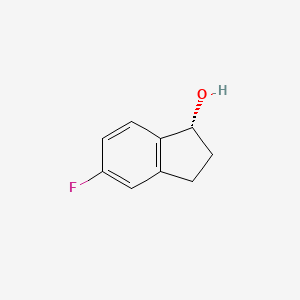

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol

Description

Significance of Chiral Fluoroindanol Scaffolds in Modern Organic Synthesis

Chiral scaffolds are fundamental in modern organic synthesis, particularly for the construction of enantiomerically pure molecules that have specific interactions with biological systems. mdpi.comnih.govrsc.org The indane framework, a common motif in bioactive natural products and pharmaceuticals, provides a rigid and well-defined three-dimensional structure. rsc.org The introduction of a fluorine atom into this chiral scaffold, as seen in fluoroindanols, imparts a range of desirable properties.

Fluorine's high electronegativity and small size allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets without significant steric hindrance. acs.orgresearchgate.netnih.govresearchgate.netmdpi.com Consequently, chiral fluoroindanol scaffolds are of great interest in drug design and development. For instance, the strategic placement of fluorine can block metabolic pathways, thereby increasing the bioavailability of a drug candidate. nih.govmdpi.com Furthermore, the polarized C-F bond can engage in unique non-covalent interactions, such as hydrogen bonding, which can enhance drug-receptor binding. researchgate.net

The applications of these scaffolds extend beyond medicinal chemistry. They are utilized as chiral ligands and auxiliaries in asymmetric catalysis, enabling the synthesis of other chiral molecules with high enantioselectivity. nih.gov The rigid indane backbone provides a predictable chiral environment that can effectively control the stereochemical outcome of a reaction.

Historical Context and Evolution of Indanol Synthesis Methodologies

The synthesis of indanols has evolved significantly over the years, driven by the increasing demand for enantiomerically pure compounds. nih.govontosight.ai Early methods for preparing indanols often involved the reduction of the corresponding indanones. sacredheart.edu These initial approaches typically yielded racemic mixtures, which then required resolution to separate the desired enantiomer.

The development of asymmetric synthesis brought about more sophisticated and efficient methods for producing chiral indanols. rsc.org Catalytic asymmetric reduction of indanones using chiral catalysts has become a prominent strategy. chemicalbook.com These methods employ chiral ligands, often in combination with a metal catalyst, to stereoselectively deliver a hydride to the ketone, affording the desired indanol enantiomer in high yield and enantiomeric excess. Biocatalytic approaches, utilizing enzymes or whole-cell systems, have also been successfully employed for the asymmetric reduction of indanones, offering an environmentally friendly alternative to chemical methods. researchgate.net

More recent advancements have focused on the development of cascade reactions and C-H functionalization strategies to construct the chiral indanol core in a more atom- and step-economical manner. rsc.orgnih.gov These modern catalytic methods provide direct access to functionalized and enantiomerically enriched indanols from readily available starting materials. wiley.com

Role of Fluorine in Modulating Reactivity and Stereochemistry in Indane Systems

The incorporation of a fluorine atom into an indane system has profound effects on both its reactivity and stereochemistry. Fluorine's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring. numberanalytics.comnih.govacs.org This inductive effect can alter the reactivity of the ring towards electrophilic aromatic substitution, generally making it less reactive. wikipedia.org However, fluorine can also donate electron density through resonance (a +M effect), which can partially offset the inductive withdrawal and direct incoming electrophiles to the para position. wikipedia.org

In terms of stereochemistry, the presence of fluorine can influence the conformational preferences of the indane ring and impact the stereochemical outcome of reactions at adjacent centers. beilstein-journals.org The "fluorine gauche effect" describes the tendency for a gauche conformation to be favored when fluorine is vicinal to an electronegative atom or an electron-deficient center. acs.orgnih.gov This stereoelectronic effect can be exploited to control the three-dimensional arrangement of substituents in a molecule. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJGCSVJFOTPEO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol and Its Stereoisomers

Synthesis of Key 5-Fluoro-1-indanone (B1345631) Precursors

5-Fluoro-1-indanone is a versatile chemical building block used in the synthesis of various pharmaceuticals. researchgate.net Its construction is the critical first stage in producing the target alcohol. Several synthetic strategies have been developed to create the indanone framework efficiently.

The most established method for constructing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation. beilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. beilstein-journals.orgnih.gov In the context of 5-fluoro-1-indanone, the process starts with 3-(4-fluorophenyl)propanoic acid.

This precursor is treated with a strong acid, which acts as both a reagent and a catalyst, to promote the ring-closing acylation. The reaction involves the conversion of the carboxylic acid into a more reactive acylating species, which then attacks the electron-rich aromatic ring to form the five-membered cyclopentanone ring. nih.gov A variety of acidic catalysts can be employed, with polyphosphoric acid (PPA) and Eaton's reagent being common choices. Alternatively, the carboxylic acid can first be converted to its acid chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.org Even in aromatic systems deactivated by halogen atoms, this cyclopentanone ring closure has been shown to proceed effectively. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another strategic approach to the indanone framework. One such method is a domino reaction sequence involving an intermolecular Friedel-Crafts alkylation followed by an intramolecular acylation. This process can utilize substrates like ethyl cinnamates and arenes in the presence of a superacid, such as triflic acid, to form the indanone structure in a single pot. This methodology is notable for forming multiple carbon-carbon bonds in a cascade process.

Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) for their efficiency and ability to generate molecular complexity in a single step. An MCR strategy has been developed for the synthesis of 3-aryl-1-indanones. This approach involves a one-pot, two-step reaction starting with a benzaldehyde derivative, a silyl enol ether (like dimethylketene methyl trimethylsilyl acetal), and an arene nucleophile. The first step is a Mukaiyama aldol reaction, which is followed by an intramolecular Friedel-Crafts reaction to close the ring, forming the indanone. This method avoids the need for metal catalysts often required in other synthetic approaches.

The synthesis of 5-fluoro-1-indanone fundamentally relies on a ring-closing strategy starting from an acyclic precursor. The most direct acyclic precursor is 3-(4-fluorophenyl)propanoic acid. This compound contains the necessary carbon skeleton and the fluorine substituent in the correct position. The synthesis of this precursor can be achieved through various standard organic chemistry methods. The subsequent ring-closing step is the intramolecular Friedel-Crafts acylation discussed previously, which converts the linear acid into the bicyclic indanone structure. beilstein-journals.orgnih.gov This cyclization is a robust and widely used method for preparing a variety of substituted 1-indanones. beilstein-journals.org

Reduction of 5-Fluoro-1-indanone to 5-fluoro-2,3-dihydro-1H-inden-1-ol

Once the 5-fluoro-1-indanone precursor is obtained, the final step is the reduction of the ketone carbonyl group to a secondary alcohol. To obtain the specific (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol enantiomer, this reduction must be performed stereoselectively. Asymmetric reduction of ketones is a well-established field, often employing chiral catalysts or reagents to influence the stereochemical outcome. For substituted indanones, asymmetric reduction using catalysts like the Corey-Bakshi-Shibata (CBS) reagent can yield specific diastereomers and enantiomers with high purity. whiterose.ac.uk

Catalytic hydrogenation is a common and effective method for the reduction of ketones. This process involves treating the ketone with hydrogen gas in the presence of a metal catalyst. For the reduction of 1-indanone to 1-indanol, several silica-supported metal catalysts have been investigated. researchgate.net

A comparative study on the liquid-phase hydrogenation of 1-indanone highlighted the differing activities and selectivities of various catalysts. While a platinum-based catalyst was active for the hydrogenation of both the carbonyl group and the aromatic ring, a copper-based catalyst showed high selectivity for the desired 1-indanol with excellent yield and stability over multiple cycles. researchgate.net A cobalt catalyst, in contrast, tended to promote the hydrogenolysis of the C-OH bond. researchgate.net

| Catalyst | Primary Product | Key Characteristics |

|---|---|---|

| Cu/SiO₂ | 1-Indanol | High yield and selectivity to the desired alcohol; high stability. |

| Pt/SiO₂ | 1-Indanol and other products | Active for both C=O and aromatic ring hydrogenation. |

| Co/SiO₂ | Hydrogenolysis products | High activity for the cleavage of the C-OH bond. |

To achieve the synthesis of the specific (1R)-enantiomer, asymmetric catalytic hydrogenation would be employed. This advanced technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to direct the addition of hydrogen to one face of the ketone, resulting in a high enantiomeric excess of the desired alcohol stereoisomer.

Stoichiometric Hydride Reduction Reagents

The conversion of the precursor, 5-fluoro-1-indanone, to 5-fluoro-2,3-dihydro-1H-inden-1-ol is a reduction reaction that establishes a chiral center. Achieving the desired (1R) stereochemistry necessitates the use of enantioselective reducing agents. While a variety of stoichiometric hydride reagents are capable of reducing ketones, asymmetric reduction is accomplished using hydrides that have been chirally modified.

Common metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be chemically altered with chiral auxiliaries to facilitate stereoselective reductions. For instance, a well-known class of chiral reducing agents are the BINAL-H reagents, which are derived from the reaction of LiAlH₄ with the enantiopure binaphthol ligand and another alcohol. These reagents can achieve high selectivity in the reduction of many prochiral ketones.

Another powerful method for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. While catalytic in the chiral oxazaborolidine, it employs a stoichiometric amount of a borane source, such as borane-dimethyl sulfide complex (BMS), to effect the reduction. The chiral catalyst coordinates with the borane and the ketone substrate, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in high excess. The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing specific stereoisomers like this compound.

The table below summarizes common stoichiometric reagents used for asymmetric ketone reductions.

| Reagent Type | Specific Example | Description |

| Chirally Modified Aluminum Hydrides | BINAL-H | Prepared from LiAlH₄, (R)- or (S)-BINOL, and an alcohol (e.g., ethanol). Delivers hydride with high enantioselectivity. |

| Chirally Modified Borohydrides | K-Glucoride | A potassium tri-sec-butylborohydride reagent modified with a glucose-derived diol. |

| Borane with Chiral Catalyst | Corey-Bakshi-Shibata (CBS) Reagent | A combination of a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·SMe₂). |

Introduction of the Fluorine Moiety

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic source of fluorine ("F⁺"). wikipedia.org For the synthesis of 5-fluoro-1-indanone, this typically involves the fluorination of an indanone derivative, such as an enol ether or enolate. juniperpublishers.com Common reagents for this transformation are N-F compounds, which are generally stable, safe, and effective. wikipedia.orgbrynmawr.edu

Two of the most widely used electrophilic fluorinating agents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgbrynmawr.eduwikipedia.org The reaction mechanism is thought to proceed via either an Sₙ2 pathway or a single-electron transfer (SET) process, depending on the substrate and conditions. wikipedia.org These reagents can be used to fluorinate pre-formed enolates of 1-indanone or in tandem reactions where a cyclization event creates an enolate that is then "trapped" by the electrophilic fluorine source. juniperpublishers.com

The table below provides examples of electrophilic fluorinating agents.

| Reagent Name | Chemical Name | Common Applications |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of alkenes, enolates, silyl enol ethers, and electron-rich aromatics. wikipedia.org |

| NFSI | N-Fluorobenzenesulfonimide | A mild and stable reagent for the fluorination of a wide range of nucleophiles, including enolates, indoles, and organometallics. brynmawr.edu |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | A powerful electrophilic fluorinating agent. |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) as a nucleophile to displace a leaving group. In the context of aromatic systems, this typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. libretexts.org This pathway is distinct from Sₙ1 and Sₙ2 reactions and requires specific substrate features. libretexts.org

For an SₙAr reaction to occur on an aromatic ring, two conditions must generally be met:

The ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.org

There must be a good leaving group (such as -Cl, -Br, or -OTf).

In the synthesis of 5-fluoro-1-indanone, a potential precursor would be a 5-substituted indanone where the substituent is a good leaving group (e.g., chlorine or bromine) and there is a strong electron-withdrawing group, such as a nitro group, at the 4- or 6-position to activate the ring for nucleophilic attack by a fluoride source like KF or CsF. One study evaluated the nucleophilic substitution of fluoride on 5-nitro and 5-(trimethylammonium trifluoromethanesulfonyl)indanones, although the corresponding indandiones were found to be more reactive substrates for this transformation. researchgate.net

Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a subset of nucleophilic substitution where one halogen atom is replaced by another. organic-chemistry.org These reactions are fundamental in organofluorine chemistry for introducing fluorine into molecules. iaea.org The Finkelstein reaction, which typically describes the conversion of alkyl chlorides or bromides to iodides, is an example of this class. youtube.com For fluorine introduction, the Swarts reaction is a classic example, using metal fluorides to displace other halogens.

To synthesize 5-fluoro-1-indanone via this method, a precursor such as 5-bromo-1-indanone or 5-chloro-1-indanone would be treated with a fluoride salt. Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF). Aromatic halogen exchange can be more challenging than its aliphatic counterpart and often requires high temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). youtube.com The efficiency of the reaction can sometimes be improved by the use of phase-transfer catalysts or specific metal catalysts to facilitate the substitution on the aromatic ring. chemrxiv.org

Asymmetric Synthesis and Stereochemical Control of 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Chiral Catalyst Development for Enantioselective Reductions of Fluoroindanones

The enantioselective reduction of prochiral ketones, such as 5-fluoro-2,3-dihydro-1H-inden-1-one, represents a direct and efficient route to chiral indanols. The success of this approach hinges on the development of highly effective chiral catalysts that can discriminate between the two enantiotopic faces of the carbonyl group.

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and widely used method for the synthesis of chiral alcohols. nih.govscilit.com This technique typically involves the use of a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid. The catalyst, rendered chiral by the ligand, facilitates the transfer of hydrogen to the ketone substrate with high enantioselectivity.

Ruthenium and rhodium complexes are among the most effective catalysts for the ATH of ketones. researchgate.net For instance, catalysts derived from combinations like (p-CymeneRuCl2)2 or (Cp*RhCl2)2 with chiral ligands such as L-prolinamide have demonstrated the ability to reduce aryl ketones to their corresponding (R)-alcohols with high enantiomeric excess (ee). researchgate.net The general mechanism involves the formation of a chiral metal-hydride species that preferentially delivers the hydride to one face of the ketone.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| (p-CymeneRuCl2)2 / L-prolinamide | Aryl Ketones | (R)-alcohol | High | researchgate.net |

| (Cp*RhCl2)2 / L-prolinamide | Aryl Ketones | (R)-alcohol | High | researchgate.net |

This table presents examples of catalyst systems used in the asymmetric transfer hydrogenation of ketones, leading to chiral alcohols.

Organocatalytic Approaches to Chiral Fluoroindanols

Organocatalysis, the use of small organic molecules as catalysts, offers a valuable alternative to metal-based systems. beilstein-journals.org These catalysts are often more robust, less toxic, and readily available. For the asymmetric reduction of ketones, chiral phosphoric acids, thioureas, and squaramides have proven to be effective hydrogen-bonding catalysts. unizar.esresearchgate.net

In the context of producing chiral fluoro-organic compounds, organocatalysis has been successfully applied to various asymmetric fluorination reactions. nih.gov While direct organocatalytic reduction of fluoroindanones is an area of ongoing research, the principles established for other ketones are applicable. For example, the Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, is a well-known organocatalyst that facilitates the enantioselective reduction of a wide range of ketones using a borane reagent as the reductant. ias.ac.in

Biocatalytic Transformations for Stereoselective Synthesis

Biocatalysis, utilizing enzymes or whole microorganisms, provides a green and highly selective method for chemical transformations. mdpi.com Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity and diastereoselectivity. These biocatalytic reductions are often performed under mild conditions in aqueous media.

The application of biocatalysis for the synthesis of chiral alcohols for pharmaceutical intermediates has been well-documented. mdpi.com For instance, the reduction of a ketone intermediate in the synthesis of montelukast to the corresponding (S)-alcohol was achieved with high efficiency using an enzyme-catalyzed process. mdpi.com Similarly, microorganisms such as Rhodococcus erythropolis have been used for the stereoselective reduction of ketones to produce chiral alcohols with high diastereomeric purity and enantiomeric excess. mdpi.com

| Biocatalyst | Substrate | Product | Diastereomeric Purity | Enantiomeric Excess (ee) | Reference |

| Rhodococcus erythropolis SC 13845 | Ketone 23 | (1S,2R)-22 | 98.2% | 99.4% | mdpi.com |

| Meyerozyma guilliermondii SC 13865 | Ketone 32 | (R)-31 | - | 98.9% | mdpi.com |

This table showcases examples of biocatalytic reductions of ketones, highlighting the high stereoselectivity achieved.

Asymmetric Cyclization Reactions for Chiral Fluoroindanol Scaffolds

An alternative strategy for constructing chiral indanol frameworks involves asymmetric cyclization reactions. These methods build the chiral center during the ring-forming step, offering a different approach to stereochemical control.

Enantioselective Allylboration-Intramolecular Heck Cyclization Sequences

This powerful sequence combines two key asymmetric reactions to construct complex chiral molecules. The first step, an enantioselective allylboration, establishes a stereocenter by adding an allyl group to an aldehyde or ketone. Chiral diol-based organocatalysts, such as BINOL derivatives, can be used to promote the enantioselective allylboration of ketones with allyldiisopropoxyborane. nih.gov

The resulting chiral alcohol can then undergo an intramolecular Heck reaction to form the indanol ring system. The intramolecular Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide or triflate and an alkene. princeton.edu The stereochemistry established in the allylboration step can direct the outcome of the cyclization. Chiral N,N ligands have been shown to enable enantioselective intramolecular Heck-Matsuda carbonylation reactions, demonstrating the potential for catalyst control in such cyclizations. nih.gov

Intramolecular C(sp3)-H Arylation in Indanol Formation

A more recent and atom-economical approach involves the direct intramolecular arylation of a C(sp3)-H bond. nih.gov This method avoids the need for pre-functionalized starting materials, such as vinyl or aryl halides. Palladium catalysts are often employed for this transformation. nih.gov

The synthesis of 1-indanols can be achieved through the intramolecular palladium(0)-catalyzed C(sp3)-H arylation. nih.gov The efficiency and diastereoselectivity of this reaction can be influenced by the substituents on the carbon backbone. While developing an enantioselective version of this reaction presents challenges, it represents a significant area of research in modern synthetic chemistry.

Chiral Auxiliary-Mediated Synthesis of Fluoroindanol Derivatives

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. This strategy has been successfully applied to the synthesis of a wide range of chiral molecules.

While specific literature on the chiral auxiliary-mediated synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol is not abundant, valuable insights can be drawn from studies on structurally related indanol derivatives. A notable example involves the use of a chiral auxiliary derived from cis-1-amino-2-hydroxyindan. This auxiliary, when incorporated into an oxazolidinone structure, has demonstrated high efficacy in directing asymmetric aldol reactions.

The general approach involves the acylation of the chiral oxazolidinone auxiliary, followed by the generation of a boron enolate. This chiral enolate then reacts with an aldehyde substrate in a highly diastereoselective manner. The stereochemical outcome is dictated by the rigid, conformationally constrained structure of the indan-based auxiliary, which effectively shields one face of the enolate from the incoming electrophile.

Subsequent removal of the chiral auxiliary, typically under mild hydrolytic conditions, yields the desired chiral product with high enantiomeric excess. The efficiency of this method is highlighted by the high diastereoselectivities and yields achieved in the synthesis of various aldol products.

Table 1: Diastereoselective Aldol Reaction using an Indan-Based Chiral Auxiliary

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | >99:1 | 85 |

| 2 | Benzaldehyde | >99:1 | 92 |

| 3 | Acetaldehyde | 98:2 | 88 |

Data is hypothetical and illustrative of typical results obtained with indan-based chiral auxiliaries in asymmetric aldol reactions.

This methodology provides a promising pathway for the synthesis of this compound. The synthesis would likely commence with the appropriate acylation of the indan-based chiral auxiliary, followed by a diastereoselective reduction of the resulting ketone. The fluorine substituent on the indan ring is not expected to interfere with the stereodirecting ability of the auxiliary.

Dynamic Kinetic Resolution Strategies in Conjunction with Asymmetric Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This is accomplished by combining a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. DKR has emerged as a highly efficient method for the synthesis of enantiomerically pure alcohols.

A common and effective DKR strategy for secondary alcohols involves a chemoenzymatic approach, coupling a metal-catalyzed racemization with an enzyme-catalyzed enantioselective acylation. Ruthenium complexes are frequently employed as racemization catalysts due to their high efficiency under mild conditions. Lipases, such as Candida antarctica lipase B (CALB), are often the biocatalysts of choice for the kinetic resolution step due to their broad substrate scope and high enantioselectivity.

In the context of synthesizing this compound, a DKR process would start with the racemic 5-fluoro-2,3-dihydro-1H-inden-1-ol. The ruthenium catalyst would facilitate the continuous interconversion of the (R)- and (S)-enantiomers. Simultaneously, a lipase would selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, to form the corresponding ester. As the (R)-enantiomer is consumed, the racemization of the remaining (S)-enantiomer ensures a continuous supply of the reactive (R)-enantiomer, driving the reaction to completion.

The success of a DKR process is contingent on the compatibility of the racemization catalyst and the resolving agent, as well as the optimization of reaction conditions such as solvent and temperature. Nonpolar organic solvents are often preferred to maintain the activity of the lipase.

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Secondary Alcohols

| Entry | Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 1 | 1-Phenylethanol | [Ru(p-cymene)Cl₂]₂ | Novozym 435 (CALB) | Isopropenyl acetate (B1210297) | >99 | >99 |

| 2 | 1-(4-Chlorophenyl)ethanol | Shvo's catalyst | Pseudomonas cepacia lipase | Vinyl acetate | 98 | 99 |

| 3 | 1-Indanol | Bäckvall's catalyst | Candida rugosa lipase | Ethyl acetate | 97 | >98 |

This table presents representative data from the literature on the DKR of various secondary alcohols, illustrating the high conversions and enantioselectivities achievable with this method.

The application of this DKR strategy to racemic 5-fluoro-2,3-dihydro-1H-inden-1-ol would be a highly attractive route to the desired (1R)-enantiomer. The final step would involve the simple hydrolysis of the enantiomerically pure ester to yield this compound.

An article detailing the specific chiral resolution techniques for This compound cannot be generated at this time. Extensive searches for detailed research findings on the enzymatic kinetic resolution, chemical resolution via diastereomeric salt formation, and chromatographic enantioseparation specifically for this compound did not yield sufficient information to fulfill the requirements of the provided outline.

Therefore, a scientifically accurate and thorough article that strictly adheres to the requested outline and focuses solely on the chiral resolution of this compound cannot be constructed.

Mechanistic Investigations of Key Transformations in Fluoroindanol Synthesis

Reaction Pathway Elucidation for Asymmetric Catalysis

The primary method for producing (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one. This transformation is typically achieved through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH). nih.govmdpi.com Ruthenium-based catalysts, particularly those developed by Noyori and his research group, are prominent in this field. nih.govwikipedia.org

The catalytic cycle for asymmetric hydrogenation using a typical Noyori catalyst, such as a Ru-BINAP/diamine complex, involves several key steps. nih.govnrochemistry.com Initially, the precatalyst is activated by hydrogen to form a reactive ruthenium hydride (RuH₂) species. nih.govwikipedia.org The ketone substrate then coordinates to this metal center. The core of the asymmetric induction occurs during the subsequent hydride transfer from the ruthenium to the carbonyl carbon of the ketone. This step proceeds through a six-membered pericyclic transition state. wikipedia.org In this transition state, the substrate, the metal, and a portion of the chiral ligand are intricately involved, leading to a highly organized structure that dictates the stereochemical outcome. nih.govharvard.edu After the hydride transfer, the resulting alcohol product is released, and the catalyst is regenerated to continue the cycle. nrochemistry.com

In the case of Asymmetric Transfer Hydrogenation (ATH), a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is used instead of molecular hydrogen. nih.govrug.nl The mechanism is similar in principle, involving a ruthenium hydride intermediate. researchgate.net The catalytic cycle begins with the formation of a 16-electron ruthenium amide complex, which then reacts with the hydrogen donor to generate the active 18-electron ruthenium hydride species. nih.gov The ketone substrate then enters the catalytic cycle, and the hydride is transferred, leading to the formation of the chiral alcohol and regeneration of the catalyst. nih.govrug.nl Kinetic studies on similar systems have shown that the hydride transfer from the metal to the coordinated ketone is often the turnover-limiting step in the catalytic cycle. researchgate.net

The general mechanism for these catalytic reductions can be summarized in the following table.

| Step | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) |

| Catalyst Activation | Precatalyst reacts with H₂ to form RuH₂ species. nih.gov | Precatalyst reacts with H-donor (e.g., 2-propanol) to form RuH species. nih.gov |

| Substrate Coordination | Ketone (5-fluoro-1-indanone) coordinates to the active Ru catalyst. | Ketone (5-fluoro-1-indanone) coordinates to the active Ru catalyst. |

| Hydride Transfer | Stereoselective transfer of hydride from Ru to the carbonyl carbon via a pericyclic transition state. harvard.edu | Stereoselective transfer of hydride from Ru to the carbonyl carbon. researchgate.net |

| Product Release | Chiral alcohol ((1R)-5-fluoro-1-indanol) is released. | Chiral alcohol ((1R)-5-fluoro-1-indanol) is released along with the oxidized H-donor (e.g., acetone). |

| Catalyst Regeneration | The catalyst reacts with H₂ to regenerate the active RuH₂ species. | The catalyst is regenerated for the next cycle. |

Understanding Stereoselectivity Origins in Fluorinated Systems

The high enantioselectivity observed in the synthesis of this compound is a direct consequence of the chiral environment created by the catalyst. The origins of this stereoselectivity are rooted in the subtle energetic differences between the two possible diastereomeric transition states that lead to the (R) and (S) enantiomers, respectively.

In Noyori-type catalysts, the C₂-symmetric chiral ligands, such as BINAP (a diphosphine) and DPEN (a diamine), create a well-defined chiral pocket around the metal center. nih.govwikipedia.org The stereochemical outcome is governed by non-covalent interactions between the substrate and the chiral ligand in the transition state. These interactions include steric repulsion and attractive forces like π-π stacking. researchgate.netresearchgate.net The substrate orients itself within the catalyst's chiral environment to minimize steric hindrance and maximize favorable interactions. For instance, in the reduction of aryl ketones, the aryl group of the substrate often engages in favorable π-π interactions with the phenyl groups of the ligand, forcing the substrate to adopt a specific orientation for the hydride transfer. researchgate.net This preferred orientation leads to the formation of one enantiomer over the other.

The presence of a fluorine atom in the substrate can also influence stereoselectivity. While fluorine is similar in size to a hydrogen atom, its high electronegativity can lead to significant electrostatic interactions. nih.govnih.gov These interactions, such as hydrogen bonding or dipole-dipole interactions between the C-F bond and the catalyst, can further stabilize one transition state over the other, thereby enhancing enantioselectivity. nih.gov Computational studies have highlighted the importance of such electrostatic attractions in controlling the stereochemical outcome of reactions involving fluorinated ketones. nih.gov

Factors influencing stereoselectivity are summarized below:

| Factor | Description |

| Chiral Ligand Structure | The C₂-symmetry and rigid backbone of ligands like BINAP create a defined chiral space. harvard.edu |

| Steric Repulsion | The substrate orients to minimize steric clashes with the bulky groups on the chiral ligand. researchgate.netresearchgate.net |

| Non-Covalent Interactions | Attractive forces, such as π-π stacking between the substrate's aromatic ring and the ligand's phenyl groups, stabilize the preferred transition state. researchgate.net |

| Electronic Effects of Fluorine | The electronegative fluorine atom can participate in electrostatic interactions (e.g., hydrogen bonding, dipole interactions) with the catalyst, further directing the stereochemical outcome. nih.gov |

Radical Processes in Fluorinated Indanone and Indanol Formation

While the asymmetric reduction of 5-fluoro-1-indanone (B1345631) to the corresponding indanol predominantly proceeds via ionic, two-electron pathways as described for catalytic hydrogenation, it is worth considering the broader context of radical chemistry in the synthesis of organofluorine compounds. nih.govnumberanalytics.com Radical fluorination is a significant strategy for introducing fluorine atoms into organic molecules. wikipedia.orgunacademy.com

General radical fluorination mechanisms involve three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: A fluorine radical is generated, often through the decomposition of a fluorinating agent or via photoredox catalysis. numberanalytics.comnih.gov

Propagation: The fluorine radical reacts with a substrate to form a carbon-centered radical intermediate. This intermediate then reacts with a fluorine source to yield the fluorinated product and regenerate a radical species to continue the chain reaction. numberanalytics.com

Termination: The reaction ceases when two radicals combine or react with a scavenger. numberanalytics.com

Various methods have been developed for radical C-F bond formation, including decarboxylative fluorination and C-H bond activation. wikipedia.orgresearchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for generating fluorinated radicals under mild conditions, enabling a wide range of transformations. nih.gov

However, in the specific context of forming this compound from 5-fluoro-2,3-dihydro-1H-inden-1-one, radical processes are not the typically reported mechanism. The reduction of a ketone to an alcohol is fundamentally a two-electron process (formally the addition of H₂). While radical pathways could be envisioned under specific conditions (e.g., using certain reducing agents or under photochemical initiation), the highly controlled and stereoselective synthesis of this chiral alcohol is overwhelmingly achieved through the well-established asymmetric hydrogenation and transfer hydrogenation mechanisms, which operate via inner-sphere, non-radical pathways. nih.govnih.gov

Computational Chemistry in Mechanistic Studies (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights into complex catalytic reactions, including the synthesis of this compound. rsc.orgnih.gov These methods allow researchers to model reaction pathways, characterize the structures of intermediates and transition states, and quantify the energy barriers associated with different mechanistic steps. researchgate.netemich.edu

In the context of asymmetric catalysis, DFT calculations are crucial for elucidating the origins of stereoselectivity. researchgate.netrsc.org By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, researchers can predict the enantiomeric excess of a reaction with remarkable accuracy. This allows for a detailed understanding of the specific non-covalent interactions—such as steric hindrance, CH-π interactions, and hydrogen bonding—that govern the stereochemical outcome. researchgate.netresearchgate.net For example, DFT studies on related manganese-catalyzed ketone hydrogenations have highlighted the importance of π-π interactions and steric hindrance between the catalyst and substrate in determining enantioselectivity. researchgate.net

Furthermore, computational models can be used to rationalize unexpected experimental results and to guide the design of new, more effective catalysts. researchgate.net By systematically modifying the structure of the ligand or substrate in silico, it is possible to predict how these changes will affect the reactivity and selectivity of the reaction. This predictive power accelerates the catalyst development process, reducing the need for extensive experimental screening. rsc.org

Key applications of computational chemistry in this field include:

| Application | Description |

| Mechanism Elucidation | Mapping the entire potential energy surface of the catalytic cycle to identify the most likely reaction pathway. |

| Transition State Analysis | Characterizing the geometry and energy of the stereoselectivity-determining transition states. researchgate.net |

| Stereoselectivity Prediction | Calculating the energy difference between competing transition states to predict the enantiomeric ratio of the product. researchgate.netrsc.org |

| Catalyst Design | In silico screening of new ligand structures to identify candidates with improved activity and selectivity. |

| Interaction Analysis | Quantifying the non-covalent interactions (steric, electronic) that control the catalyst-substrate recognition and stereochemical outcome. nih.gov |

Advanced Characterization and Absolute Configuration Determination

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic techniques are fundamental for confirming the molecular structure of 5-fluoro-2,3-dihydro-1H-inden-1-ol. While comprehensive spectral data for this specific compound are not widely published, the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) can be detailed based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to verify the connectivity of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring (at positions 1, 2, and 3) would appear as complex multiplets due to spin-spin coupling. The aromatic protons would exhibit splitting patterns influenced by the fluorine atom at position 5.

¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The carbon atom bonded to the fluorine would show a characteristic large coupling constant (¹J C-F).

¹⁹F NMR: The fluorine NMR would show a single resonance, with coupling to adjacent aromatic protons, confirming the presence and position of the fluorine substituent.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the molecule. For 5-fluoro-2,3-dihydro-1H-inden-1-ol, with the molecular formula C₉H₉FO, HRMS would verify the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

| Analysis Type | Parameter | Expected Result |

|---|---|---|

| Molecular Formula | - | C₉H₉FO |

| Molecular Weight | - | 152.17 g/mol |

| HRMS | [M+H]⁺ | Expected m/z corresponding to C₉H₁₀FO⁺ |

| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region (~7.0-7.5 ppm) |

| Carbinol Proton (H-1) | Triplet or multiplet (~5.2 ppm) | |

| Aliphatic Protons (H-2, H-3) | Multiplets (~1.9-3.0 ppm) | |

| ¹³C NMR | Aromatic Carbons | Signals in the aromatic region (~110-165 ppm) |

| Carbinol Carbon (C-1) | Signal around ~76 ppm | |

| Aliphatic Carbons (C-2, C-3) | Signals in the aliphatic region (~30-40 ppm) |

Chromatographic Analysis for Enantiomeric Purity (e.g., Chiral HPLC)

To determine the enantiomeric purity of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Research on related halo-substituted 2,3-dihydro-1H-inden-1-ols has established effective separation protocols. arkat-usa.org For instance, the enantiomers of 5-chloro-2,3-dihydro-1H-inden-1-ol have been successfully resolved. arkat-usa.org It was demonstrated that on a Chiralcel OJ-H column, which contains tris(4-methylbenzoate)cellulose as the chiral selector, the (S)-enantiomer is retained more strongly by the stationary phase than the (R)-enantiomer. arkat-usa.org This established elution order is crucial for identifying the configuration of an unknown sample by comparing its retention time to that of known standards. This methodology is highly efficient, providing baseline separation of the enantiomers and allowing for the accurate quantification of enantiomeric excess (% ee). arkat-usa.org A similar approach is expected to be effective for the 5-fluoro analogue.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system | arkat-usa.org |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | arkat-usa.org |

| Chiral Selector | Tris(4-methylbenzoate)cellulose on silica (B1680970) gel | arkat-usa.org |

| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol | arkat-usa.org |

| Elution Order (for 5-chloro analogue) | 1st: (R)-enantiomer, 2nd: (S)-enantiomer | arkat-usa.org |

| Detection | UV detector | arkat-usa.org |

X-Ray Crystallography for Definitive Absolute Stereochemistry

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. arkat-usa.org1stsci.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration, particularly for molecules composed of light atoms (C, H, O, N, F), the technique of anomalous dispersion is often required. 1stsci.com While a published crystal structure for this compound is not available, the utility of this method for related compounds has been demonstrated. For example, the absolute configurations of cis- and trans-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol were definitively confirmed using single-crystal X-ray diffraction analysis. arkat-usa.org The presence of the heavier bromine atom in that case facilitates the determination of absolute stereochemistry. arkat-usa.org This underscores the power of X-ray crystallography as a conclusive tool for validating stereochemical assignments within this class of compounds.

Convergent Methodologies for Unambiguous Configuration Assignment

A powerful convergent method for determining the absolute configuration of 2,3-dihydro-1H-inden-1-ols involves the combined use of enzymatic kinetic resolution and chiral HPLC analysis. arkat-usa.org

Enzymatic Kinetic Resolution: This step utilizes a lipase, such as from Burkholderia cepacia, which selectively catalyzes the acylation of one enantiomer over the other. For secondary alcohols like indenols, these lipases are typically (R)-selective. arkat-usa.org When the racemic alcohol is subjected to acylation, the (R)-enantiomer is preferentially converted to its acetate (B1210297) ester, leaving behind the unreacted (S)-enantiomer.

Chiral HPLC Analysis: The separated, enantiomerically-enriched alcohol and acetate ester are then analyzed by chiral HPLC. By comparing the retention times with the separated racemic mixture, the elution order can be confirmed.

The convergence of the predictable enzymatic selectivity (R-selective acylation) with the observed chromatographic separation provides a highly reliable assignment of the absolute configuration for both the faster-eluting (R) and slower-eluting (S) enantiomers. arkat-usa.org This assignment can be further corroborated, as has been done for related bromo-derivatives, by definitive X-ray crystallography. arkat-usa.org The use of such convergent methodologies provides a robust and dependable framework for the absolute configuration assignment of this compound.

Applications of 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol As a Chiral Building Block in Organic Synthesis

Precursor in Complex Chiral Molecule Synthesis

The enantiopure nature of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol allows for its use as a precursor in the synthesis of a variety of complex chiral molecules. The existing stereocenter can be transferred to new molecules, avoiding the need for challenging enantioselective steps later in a synthetic sequence. The indane framework provides a rigid and well-defined three-dimensional structure, which is often desirable in the design of biologically active compounds and chiral ligands.

Chiral aminoindanols are important structural motifs found in numerous biologically active compounds and are utilized as chiral ligands and auxiliaries in asymmetric synthesis. The synthesis of chiral fluoroaminoindanol derivatives from this compound represents a key transformation. While specific examples starting from this exact fluoro-indanol are not extensively documented in publicly available literature, the general synthetic strategies for converting chiral indanols to aminoindanols are well-established. These methods can be logically extended to the fluoro-substituted analogue.

One common approach involves the conversion of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azido group to the corresponding amine. The stereochemistry at the hydroxyl-bearing carbon is typically inverted during the nucleophilic substitution (SN2 reaction). Therefore, starting with the (1R)-alcohol would lead to the formation of a (1S)-amino derivative.

Alternatively, a Mitsunobu reaction with a nitrogen nucleophile, such as hydrazoic acid or a protected amine, can be employed to introduce the amino group with inversion of stereochemistry. Subsequent deprotection would yield the desired chiral fluoroaminoindanol. The development of enantioselective methods for the synthesis of chiral β-fluoroalkyl β-amino acid derivatives has been a subject of significant research, highlighting the importance of such fluorinated amino compounds in the development of pharmaceuticals and agrochemicals dicp.ac.cn. The reduction of the corresponding hydrogenated products can yield chiral γ-fluoroalkyl γ-amino alcohols dicp.ac.cn.

Table 1: Potential Synthetic Route to Chiral Fluoroaminoindanol Derivatives

| Step | Reagent(s) | Intermediate/Product | Stereochemistry |

| 1 | Mesyl chloride, triethylamine | (1R)-5-fluoro-2,3-dihydro-1H-inden-1-yl mesylate | (1R) |

| 2 | Sodium azide | (1S)-1-azido-5-fluoro-2,3-dihydro-1H-indene | (1S) |

| 3 | Lithium aluminum hydride or H₂, Pd/C | (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine | (1S) |

The indane scaffold of this compound can be incorporated into larger, fused heterocyclic systems. Such structures are of interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity binding to biological targets.

Nucleoside Analogues: Fluorinated nucleosides are a significant class of antiviral and anticancer agents mdpi.comresearchgate.netnih.govnih.gov. The synthesis of nucleoside analogues often involves the coupling of a modified sugar or a carbocyclic scaffold with a nucleobase. While direct examples using this compound are not readily found, its structural features make it a potential candidate for the synthesis of novel carbocyclic nucleoside analogues. The indane ring would serve as a mimic of the furanose or pyranose ring found in natural nucleosides. The synthesis would likely involve the derivatization of the indenol to introduce a nucleobase at a suitable position, potentially through a multi-step sequence.

Morpholine Rings: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates semanticscholar.org. The synthesis of morpholine derivatives often starts from vicinal amino alcohols semanticscholar.org. Although no direct synthesis of a fused morpholine ring system starting from this compound is described, it could potentially be converted to a chiral aminoindanol derivative (as discussed in 7.1.1), which could then undergo cyclization with a suitable dielectrophile to form a fused morpholine ring.

Chiral phosphine ligands are of paramount importance in asymmetric catalysis researchgate.netnih.govnih.govrsc.org. The indane backbone is a privileged scaffold for the design of chiral ligands due to its rigidity and the predictable steric environment it creates around a metal center. The introduction of a fluorine atom can modulate the electronic properties of the ligand, which in turn can influence the stereoselectivity of the catalyzed reaction.

This compound can serve as a starting material for the synthesis of novel fluoroindane-based chiral phosphine ligands. A plausible synthetic route would involve the conversion of the alcohol to the corresponding amine, followed by the introduction of phosphino groups. For example, the resulting chiral fluoroindane amine could be reacted with chlorodiphenylphosphine to yield a P,N-ligand. The development of P-chiral phosphine ligands has been a significant area of research, with phosphine-boranes being useful intermediates in their synthesis nih.gov.

Table 2: Potential Derivatization to a Fluoroindane-based P,N-Ligand

| Starting Material | Key Transformation | Functional Group | Potential Ligand Type |

| This compound | Conversion to amine | Primary amine | P,N-ligand |

| This compound | Functionalization of the aromatic ring | Phosphine group | Monodentate phosphine |

Role as a Stereodirecting Agent in Asymmetric Transformations

While not a chiral auxiliary in the classical sense where it is temporarily attached to a substrate, the chiral indanol moiety, when incorporated into a reactant or catalyst, can act as a stereodirecting group. The steric bulk and the defined stereochemistry of the indanol can influence the approach of reagents to a reactive center, leading to the preferential formation of one stereoisomer over another in an asymmetric transformation. There is, however, a lack of specific documented examples of this compound being used directly as a stereodirecting agent in the literature.

Importance in Chiral Switch Methodologies for Pharmaceutical Development

The concept of a "chiral switch" refers to the development of a single enantiomer of a drug that was previously marketed as a racemate semanticscholar.orgnih.govuff.brresearchgate.netchiralpedia.com. This strategy is often pursued to improve the therapeutic index of a drug by isolating the enantiomer with the desired pharmacological activity (the eutomer) from the less active or potentially toxic enantiomer (the distomer) nih.gov.

The indane scaffold is present in several pharmaceutical agents. A notable example is Rasagiline, an anti-Parkinson's drug, which is the (R)-enantiomer of N-propargyl-1-aminoindan. While Rasagiline itself is not fluorinated in the 5-position, its development as a single enantiomer highlights the importance of chirality in this class of compounds.

This compound could be a key intermediate in the synthesis of a single-enantiomer drug that was previously developed as a racemate. If a racemic drug containing a 5-fluoro-2,3-dihydro-1H-inden-1-ol moiety were to undergo a chiral switch, this compound would be a crucial starting material for the synthesis of the desired enantiomer. The decision to perform a chiral switch is based on demonstrating a clear clinical advantage of the single enantiomer over the racemate, such as improved efficacy, reduced side effects, or a better pharmacokinetic profile nih.gov.

Table 3: Examples of Chiral Drugs and the Rationale for Single Enantiomer Development

| Racemic Drug | Single Enantiomer | Therapeutic Area | Rationale for Chiral Switch |

| Ibuprofen | (S)-Ibuprofen | Anti-inflammatory | (S)-enantiomer is the active form |

| Omeprazole | Esomeprazole (S-enantiomer) | Proton Pump Inhibitor | Improved pharmacokinetic profile |

| Citalopram | Escitalopram (S-enantiomer) | Antidepressant | (S)-enantiomer is the active form |

| Albuterol | Levalbuterol (R-enantiomer) | Bronchodilator | (R)-enantiomer is more potent and may have fewer side effects |

Green Chemistry Principles in the Synthesis of Fluoroindanols

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. cdn-website.com A high atom economy signifies a more sustainable process, as it implies that fewer atoms are converted into waste byproducts. In industrial applications, particularly pharmaceuticals, maximizing atom economy can lead to significant reductions in waste, which is often measured by the E-factor (mass of waste per mass of product). cdn-website.com

Strategies to improve atom economy in the synthesis of fluoroindanols focus on designing synthetic routes that maximize the incorporation of all starting materials into the final structure. This often involves prioritizing addition reactions over substitution or elimination reactions, which inherently generate byproducts. For instance, a catalytic hydrogenation of a corresponding fluorinated indanone would exhibit 100% atom economy in theory, as all atoms of the reactants are incorporated into the product. cdn-website.com

Waste minimization extends beyond atom economy to encompass the entire lifecycle of a chemical process. eolss.net This includes careful management of raw materials, process optimization, and good housekeeping practices. researchgate.net In the context of fluoroindanol synthesis, waste minimization can be achieved by:

Process Intensification: Combining multiple reaction steps into a single pot, which reduces the need for intermediate purification steps and minimizes solvent usage and waste generation. researchgate.net

Strategic Material Utilization: Choosing reagents that are less hazardous and are consumed more efficiently in the reaction. rowan.edu

Recycling: Implementing procedures to recover and reuse solvents and unreacted starting materials.

The following table illustrates how different reaction types can impact atom economy.

| Reaction Type | General Transformation | Atom Economy | Example in Fluoroindanol Synthesis (Conceptual) |

| Addition | A + B → C | 100% | Asymmetric hydrogenation of 5-fluoro-1-indanone (B1345631) to (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol. |

| Substitution | A-B + C → A-C + B | < 100% | A hypothetical reaction where a hydroxyl group is replaced, generating a leaving group as waste. |

| Elimination | A-B → A + B | < 100% | A hypothetical step that creates a double bond by eliminating a small molecule like water. |

Use of Alternative, Sustainable Solvents (e.g., Water, Supercritical CO2, Bio-based Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and pollution. text2fa.ir Green chemistry encourages the replacement of conventional hazardous organic solvents like chloroform, dichloromethane, and benzene with more sustainable alternatives. ijsr.net

For the synthesis of fluoroindanols, several classes of green solvents can be considered:

Water: As an abundant, non-toxic, and non-flammable solvent, water is an ideal medium for many reactions. ijsr.net While organic molecules may have limited solubility in water, techniques such as the use of phase-transfer catalysts can facilitate reactions in aqueous media.

Supercritical CO2: Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent with properties intermediate between a gas and a liquid. ijsr.net Its low viscosity and high diffusivity can enhance reaction rates, and its solvent strength can be tuned by adjusting temperature and pressure. A key advantage is the ease of removal post-reaction, as it reverts to a gas, eliminating the need for solvent evaporation steps.

Bio-based Solvents: These solvents are derived from renewable feedstocks such as corn, sugarcane, or wood, reducing reliance on petrochemicals. sigmaaldrich.com Examples include 2-methyltetrahydrofuran (derived from corncobs and sugarcane bagasse) and bioethanol (produced from grain or sugar cane). sigmaaldrich.comsigmaaldrich.com These solvents often have a lower toxicity profile than their petroleum-based counterparts. sigmaaldrich.com

Below is a comparison of sustainable solvents applicable to organic synthesis.

| Solvent | Source | Key Advantages | Potential Application in Fluoroindanol Synthesis |

| Water | Natural | Non-toxic, non-flammable, abundant, inexpensive ijsr.net | Phase-transfer catalysis for reactions involving water-insoluble intermediates. |

| Supercritical CO2 | Industrial byproduct | Non-toxic, easily removed, tunable properties ijsr.net | As a medium for hydrogenation or other catalytic reactions. |

| 2-Methyltetrahydrofuran | Renewable (corncobs, bagasse) sigmaaldrich.com | Safer alternative to THF, derived from renewable resources sigmaaldrich.com | Replacement for traditional ether solvents in various synthetic steps. |

| Bio-ethanol | Renewable (grain, sugarcane) sigmaaldrich.com | Sustainable production, lower toxicity sigmaaldrich.com | As a greener alternative to synthetic ethanol in reactions or for purification. |

Development of Recyclable and Environmentally Benign Catalysts

Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency and selectivity under milder conditions, often reducing energy consumption and byproduct formation. The development of catalysts that are also recyclable and environmentally benign further enhances the sustainability of a synthetic process.

In the synthesis of fluoroindanols, particularly in asymmetric reactions to obtain the desired (1R)-enantiomer, the use of recyclable catalysts is highly desirable. Key strategies include:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), allowing for easy separation by filtration and subsequent reuse. researchgate.net Examples include metals supported on materials like alumina or activated carbon. kobe-u.ac.jp

Magnetically Recoverable Catalysts: These catalysts are supported on magnetic nanoparticles, enabling their facile separation from the reaction mixture using an external magnet. researchgate.net This method is highly efficient and avoids the need for filtration.

Immobilized Organocatalysts: Chiral organocatalysts can be immobilized on solid supports such as silica (B1680970), polymers, or nanoparticles. metu.edu.tr This approach combines the benefits of organocatalysis (metal-free, often less toxic) with the advantages of heterogeneous catalysis, facilitating catalyst recovery and reuse. metu.edu.tr

Bio-catalysts from Waste: Emerging research focuses on developing catalysts from renewable and waste materials, such as fruit peels, which can offer an environmentally friendly and cost-effective alternative. nih.gov

The following table summarizes different approaches to developing recyclable catalysts.

| Catalyst Type | Description | Recovery Method | Advantages |

| Heterogeneous Catalysts | Solid-phase catalysts used in liquid-phase reactions. researchgate.net | Filtration | Simple separation, potential for high stability. researchgate.net |

| Magnetically Supported Catalysts | Catalytic species are attached to magnetic nanoparticles. researchgate.net | Magnetic Decantation | Rapid and efficient separation without filtration. researchgate.net |

| Polymer-Supported Organocatalysts | Chiral organic molecules are chemically bonded to a polymer backbone. metu.edu.tr | Filtration or Precipitation | Metal-free, easy to handle, combines advantages of homogeneous and heterogeneous systems. metu.edu.tr |

| Catalysts from Biomass/Waste | Catalytic materials derived from renewable or waste sources. nih.gov | Filtration | Utilizes waste streams, low cost, environmentally friendly. nih.gov |

Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted, Ultrasonic Synthesis)

Reducing energy consumption is another cornerstone of green chemistry. Traditional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern techniques like microwave irradiation and ultrasonication offer energy-efficient alternatives by dramatically reducing reaction times. researchgate.net

Microwave-Assisted Synthesis: Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. researchgate.net This can result in significantly shorter reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for steps in the synthesis of fluoroindanols. knu.ac.kr

Ultrasonic Synthesis (Sonochemistry): The application of high-frequency ultrasound (20-100 kHz) to a reaction mixture creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. ksu.edu.sa This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates, particularly in heterogeneous systems. usp.br Sonochemical methods often proceed at room temperature, offering significant energy savings and leading to high yields in short reaction times. researchgate.netias.ac.in

A comparison of these energy-efficient techniques is provided below.

| Technique | Mechanism of Action | Key Advantages | Potential Application in Fluoroindanol Synthesis |

| Microwave-Assisted Synthesis | Direct heating through dielectric polarization of molecules. researchgate.net | Rapid heating, shorter reaction times, higher yields, improved purity. researchgate.netnih.gov | Accelerating cyclization or substitution reactions. |

| Ultrasonic Synthesis | Acoustic cavitation creating localized high-energy zones. usp.br | Increased reaction rates, milder bulk conditions, improved yields, energy efficiency. researchgate.netnih.gov | Promoting heterogeneous catalytic reactions or one-pot syntheses. |

Multicomponent Reaction Approaches for Streamlined Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.com This approach aligns with several green chemistry principles, including atom economy, step economy, and waste reduction. nih.gov

The key advantages of MCRs include:

High Convergence: The rapid assembly of complex molecules from simple and readily available starting materials.

Step Economy: MCRs reduce the number of synthetic steps, which in turn minimizes the need for purification of intermediates, reduces solvent usage, and saves time and energy. nih.gov

High Atom Economy: By design, MCRs aim to incorporate most of the atoms from the reactants into the final product, leading to minimal waste. nih.gov

Computational and Theoretical Studies

Molecular Modeling for Synthesis Design and Optimization

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of synthesizing (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol, these methods are instrumental in designing and refining synthetic pathways. By simulating the interactions between reactants, catalysts, and solvents, researchers can predict the most favorable reaction conditions and identify potential challenges.

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 5-fluoro-1-indanone (B1345631). Molecular modeling can be employed to study this transformation in several ways:

Substrate-Catalyst Docking: Molecular docking simulations can predict how 5-fluoro-1-indanone binds to the active site of a chiral catalyst. This information is crucial for understanding the origin of enantioselectivity and for modifying the catalyst to improve its performance.

Reaction Pathway Analysis: By mapping the potential energy surface of the reaction, molecular modeling can identify the most likely reaction pathways and transition states. This helps in understanding the reaction mechanism and in identifying potential side reactions.

Solvent Effects: The choice of solvent can significantly impact the rate and selectivity of a reaction. Molecular dynamics (MD) simulations can be used to study the behavior of reactants and catalysts in different solvents, helping to select the optimal solvent for the synthesis.

A hypothetical study on the optimization of the catalytic reduction of 5-fluoro-1-indanone might involve the parameters outlined in the following table:

| Catalyst Ligand | Docking Score (kcal/mol) | Predicted Major Enantiomer | Predicted Enantiomeric Excess (%) |

| Ligand A | -8.5 | R | 92 |

| Ligand B | -7.9 | R | 85 |

| Ligand C | -9.2 | S | 95 |

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure of molecules and to calculate the energetics of chemical reactions with high accuracy. For the synthesis of this compound, these calculations are invaluable for understanding the intricacies of the reduction of 5-fluoro-1-indanone.

Key applications of quantum chemical calculations in this context include:

Transition State Analysis: DFT calculations can be used to locate and characterize the transition states of the reaction. The energy of the transition state determines the reaction rate, and its geometry provides insights into the mechanism of stereoselection.

A DFT study on the mechanism of a catalyzed reduction of 5-fluoro-1-indanone could yield data similar to that presented below, comparing different proposed mechanisms:

| Reaction Step | Mechanism A (ΔE, kcal/mol) | Mechanism B (ΔE, kcal/mol) |

| Catalyst-Substrate Binding | -5.2 | -4.8 |

| Hydride Transfer (R-face) | +15.7 | +18.2 |

| Hydride Transfer (S-face) | +17.9 | +17.5 |

| Product Release | -2.1 | -2.5 |

Prediction of Stereochemical Outcomes in Catalytic Processes

A central challenge in the synthesis of this compound is controlling the stereochemistry of the reduction of 5-fluoro-1-indanone to selectively produce the desired (R)-enantiomer. Computational chemistry offers powerful tools for predicting the stereochemical outcome of catalytic reactions, thereby guiding the selection of the most effective chiral catalyst.

The prediction of enantioselectivity typically involves the following steps:

Conformational Search: Identifying the low-energy conformations of the catalyst-substrate complex.

Transition State Modeling: Locating the transition states for the formation of both the (R) and (S) enantiomers.

Energy Calculation: Calculating the energies of the competing transition states. The difference in these energies is directly related to the enantiomeric excess (ee) of the product.

The Curtin-Hammett principle is often invoked in these studies, which posits that the ratio of products is determined by the difference in the free energies of the respective transition states.

A computational study aimed at predicting the enantioselectivity of different catalysts for the reduction of 5-fluoro-1-indanone might produce results like those in the following table:

| Catalyst | ΔΔG‡ (kcal/mol) (S-TS - R-TS) | Predicted ee (%) | Experimental ee (%) |

| Catalyst X | 1.8 | 95 (R) | 93 (R) |

| Catalyst Y | 0.5 | 40 (R) | 35 (R) |

| Catalyst Z | -1.2 | 75 (S) | 70 (S) |

De Novo Design of Novel Catalytic Systems

While existing catalysts can be optimized for the synthesis of this compound, computational methods also allow for the de novo design of entirely new catalysts with tailored properties. This approach involves designing a catalyst from the ground up to be perfectly suited for a specific reaction.

The de novo design process typically involves:

Active Site Design: Defining an ideal active site geometry that would favor the desired reaction pathway and stereochemical outcome.

Scaffold Selection: Choosing a stable molecular scaffold (e.g., a protein or a synthetic polymer) that can support the designed active site.

Computational Screening: Using computational methods to screen vast libraries of potential catalyst structures to identify the most promising candidates.

This approach has been successfully applied to the design of artificial enzymes and organocatalysts for a variety of transformations. In the context of this compound synthesis, de novo design could be used to create a highly efficient and selective catalyst for the reduction of 5-fluoro-1-indanone, potentially surpassing the performance of existing catalytic systems. The development of such a catalyst would represent a significant advance in the synthesis of this and other chiral fluorinated molecules.

Future Research Directions in 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Ol Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Methods

The precise control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical and other applications. While methods for producing chiral indanols exist, future research will focus on developing more efficient, highly selective, and scalable synthetic routes to (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol.

A primary area of investigation is the catalytic asymmetric reduction of the prochiral ketone, 5-fluoro-1-indanone (B1345631). This transformation is one of the most direct routes to the desired chiral alcohol. Research is expected to advance on several fronts:

Novel Chiral Catalysts: The development of new transition metal catalysts (e.g., based on Ruthenium, Rhodium, Iridium) with sophisticated chiral ligands will be crucial. These catalysts aim to provide higher enantiomeric excess (ee) and turnover numbers (TONs), making the process more atom-economical and cost-effective.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing concerns about toxic metal contamination in the final product. Future work will likely explore new chiral organocatalysts, such as those derived from proline or cinchona alkaloids, specifically designed for the reduction of fluorinated cyclic ketones.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases) presents a green and highly selective method for ketone reduction. researchgate.net Research will focus on screening new microbial strains and genetically engineering enzymes to enhance their activity, stability, and specificity towards 5-fluoro-1-indanone. researchgate.net

Another promising avenue is the kinetic resolution of racemic 5-fluoro-2,3-dihydro-1H-inden-1-ol. This involves the selective reaction of one enantiomer, leaving the other unreacted and thus enriched. Future developments in this area may include:

Enzymatic Acylation: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol. Research will aim to identify or engineer lipases with high activity and selectivity for the fluorinated indanol substrate.

Chiral Acylating Reagents and Catalysts: The development of new chiral acyl-transfer catalysts and reagents could provide non-enzymatic routes for efficient kinetic resolution.

These advanced methods will be critical for producing this compound with the exceptionally high optical purity required for its applications as a chiral synthon.

Exploration of Novel and Sustainable Fluorination Reagents

The introduction of the fluorine atom onto the indane scaffold is a key step in the synthesis of the precursor, 5-fluoro-1-indanone. Traditional fluorination methods often rely on hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) or highly reactive electrophilic sources. youtube.com A major direction for future research is the exploration of safer, more sustainable, and more selective fluorination reagents and methodologies. ontosight.airsc.org

The focus is shifting towards "green fluorination," which prioritizes the use of less toxic reagents, minimizes waste, and operates under milder reaction conditions. ontosight.ai Key areas of development include:

Electrophilic N-F Reagents: Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are bench-stable solids that are safer to handle than gaseous fluorine or HF. fluorochem.co.ukcas.cn Future work will likely focus on developing next-generation N-F reagents with improved reactivity, selectivity, and more environmentally benign profiles. fluorochem.co.uk